molecular formula C13H19NO B588308 (S)-1-Benzyl-3-ethoxypyrrolidine CAS No. 143943-74-2

(S)-1-Benzyl-3-ethoxypyrrolidine

Cat. No.: B588308
CAS No.: 143943-74-2
M. Wt: 205.301
InChI Key: QBAGWFZYAAHGQL-ZDUSSCGKSA-N
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Description

(S)-1-Benzyl-3-ethoxypyrrolidine is a chiral compound belonging to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry due to their structural versatility and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-3-ethoxypyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine precursor.

    Ethoxylation: The precursor undergoes ethoxylation to introduce the ethoxy group at the 3-position.

    Benzylation: The final step involves the benzylation of the nitrogen atom to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-3-ethoxypyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The ethoxy and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can result in various functionalized derivatives.

Scientific Research Applications

(S)-1-Benzyl-3-ethoxypyrrolidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-Benzyl-3-ethoxypyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    (3S)-1-Benzyl-3-pyrrolidinyl-1,3-benzothiazole: Another pyrrolidine derivative with different functional groups.

    (3S)-1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid: A compound with a similar pyrrolidine core but different substituents.

Uniqueness

(S)-1-Benzyl-3-ethoxypyrrolidine is unique due to its specific combination of benzyl and ethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

143943-74-2

Molecular Formula

C13H19NO

Molecular Weight

205.301

IUPAC Name

(3S)-1-benzyl-3-ethoxypyrrolidine

InChI

InChI=1S/C13H19NO/c1-2-15-13-8-9-14(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-/m0/s1

InChI Key

QBAGWFZYAAHGQL-ZDUSSCGKSA-N

SMILES

CCOC1CCN(C1)CC2=CC=CC=C2

Synonyms

Pyrrolidine, 3-ethoxy-1-(phenylmethyl)-, (S)- (9CI)

Origin of Product

United States

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